![molecular formula C9H9ClF2O B13013817 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde CAS No. 1513853-82-1](/img/structure/B13013817.png)
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is a chemical compound with the molecular formula C₉H₉ClF₂O and a molecular weight of 206.62 g/mol . This compound is characterized by its spirocyclic structure, which includes a chloro and difluoro substituent on an octene ring, along with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Ring: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Chloro and Difluoro Groups: This can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.
Formation of the Aldehyde Group: This step involves the oxidation of a suitable intermediate to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carboxylic acid.
Reduction: Formation of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various chemical transformations. The chloro and difluoro substituents can also influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene: Lacks the aldehyde group.
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-methanol: Contains a primary alcohol instead of an aldehyde.
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carboxylic acid: Contains a carboxylic acid instead of an aldehyde.
Uniqueness
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is unique due to the presence of both the spirocyclic structure and the aldehyde functional group. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
1513853-82-1 |
|---|---|
Fórmula molecular |
C9H9ClF2O |
Peso molecular |
206.61 g/mol |
Nombre IUPAC |
6-chloro-2,2-difluorospiro[2.5]oct-6-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H9ClF2O/c10-7-1-2-8(3-6(7)4-13)5-9(8,11)12/h4H,1-3,5H2 |
Clave InChI |
DRKOINKZAMSQQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(=C1Cl)C=O)CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


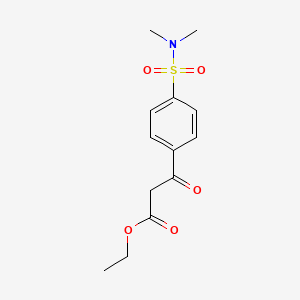
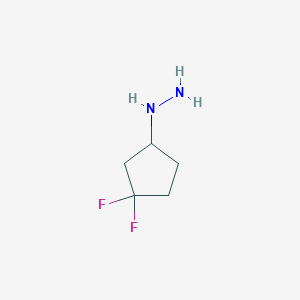
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
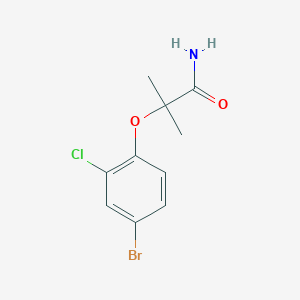
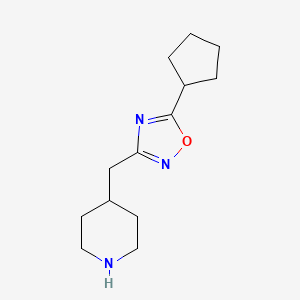
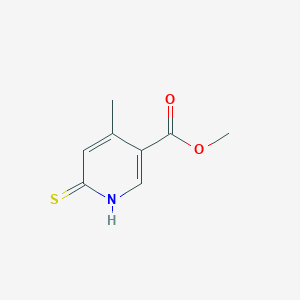
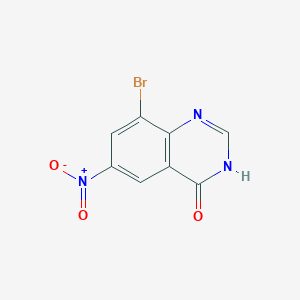
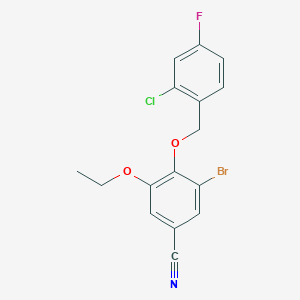
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
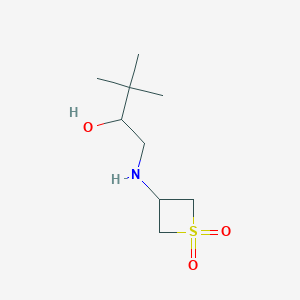
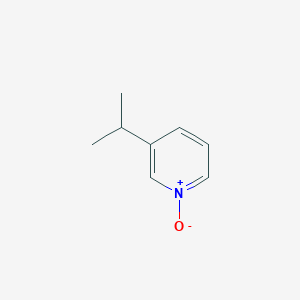
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
